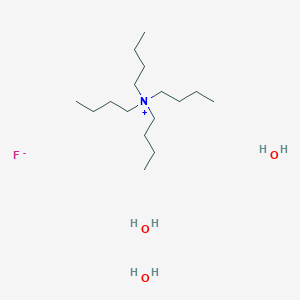
Bromocyclopentylmagnesium
Vue d'ensemble
Description
Bromocyclopentylmagnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagents are highly reactive and can participate in a variety of chemical reactions, making them valuable tools for constructing complex organic molecules .
Synthesis Analysis
The synthesis of Grignard reagents, including bromocyclopentylmagnesium, often involves the use of activated magnesium, which can be achieved by using an alloy of magnesium with another metal, such as copper. This activation enhances the reactivity of magnesium, facilitating the formation of the Grignard reagent . In some cases, the synthesis of Grignard reagents can be tuned by the choice of metal, as seen in the synthesis of cyclopentylmagnesium bromide, where the presence of ZnCl2 can influence the reaction outcome .
Molecular Structure Analysis
The molecular structure of Grignard reagents can be complex, often involving dimeric or polymeric forms. For example, the structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex has been studied using single-crystal X-ray diffraction techniques, revealing a four-coordinate magnesium atom with bridging bromine atoms . Similarly, the structure of an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide consists of a polymeric chain with tetracoordinate magnesium atoms .
Chemical Reactions Analysis
Grignard reagents are known for their versatility in chemical reactions. They can be used for nucleophilic addition to carbonyl compounds, leading to the formation of alcohols. The facial selectivity of these additions can be influenced by substituents and reaction conditions, as well as the use of Lewis acids . Additionally, Grignard reagents can undergo exchange reactions with other halides, as demonstrated by the selective bromine-magnesium exchange to synthesize pyridylselenium compounds . They can also participate in transmetalation reactions, as shown by the conversion of α-bromocyclopropyltin compounds to α-bromocyclopropyllithium reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like bromocyclopentylmagnesium are influenced by their molecular structure and the nature of the solvent used during their preparation and reactions. These reagents are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of Grignard reagents can be modulated by temperature, as seen in the stability of α-bromocyclopropylmagnesium chloride compounds at low temperatures . The presence of oxygen in certain positions can also affect the reactivity of secondary alkylmagnesium bromides with anhydrides .
Safety And Hazards
Propriétés
IUPAC Name |
magnesium;cyclopentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXNLAYOWCGCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067756 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocyclopentylmagnesium | |
CAS RN |
33240-34-5 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















